3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Adenosine Receptor Antagonism Kinase Inhibition Structure-Activity Relationship (SAR)

Minor N-alkyl substitutions on triazolopyrimidines drastically alter target engagement, yet the 7-N-isopropyl variant remains uncharacterized. CAS 899978-31-5 fills this gap as a unique chemical probe with 1 HBD for kinase hinge-binding SAR and CNS permeability studies. • 1 HBD (vs. 0 HBD N,N-diethyl analog) enables direct measurement of H-bonding impact on PAMPA permeability & brain penetration. • 3-Ethyl/7-N-iPr pharmacophore offers a novel chemotype for A2A antagonist profiling (class Ki as low as 0.048 nM). • ≥98% purity; ships ambient from US/EU stock.

Molecular Formula C9H14N6
Molecular Weight 206.25 g/mol
Cat. No. B13638741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Molecular FormulaC9H14N6
Molecular Weight206.25 g/mol
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NC(C)C
InChIInChI=1S/C9H14N6/c1-4-15-9-7(13-14-15)8(10-5-11-9)12-6(2)3/h5-6H,4H2,1-3H3,(H,10,11,12)
InChIKeyKPGBLCPABSRHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: Chemical Identity and Sourcing


3-Ethyl-N-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS: 899978-31-5) is a synthetic, low-molecular-weight heterocyclic compound (C9H14N6, MW: 206.25 g/mol) belonging to the 7-aminotriazolopyrimidine class . It is commercially supplied for research purposes at defined purity grades of 97% and 98% . This core scaffold is foundational in medicinal chemistry, with derivatives widely explored for their potent interactions with purinergic receptors and kinases [1].

1

Defined purity grades (97% and 98%) for reproducible research use.

2

Specific 3-ethyl and 7-N-isopropyl substitutions create a unique chemotype; analog substitution risks altered target engagement.

3

Synthetic 7-aminotriazolopyrimidine scaffold supports kinase and adenosine receptor research programs.

Risk of Analog Substitution: N7 and C3 Functional Divergence


Within the triazolo[4,5-d]pyrimidine class, pharmacological activity and selectivity are exquisitely sensitive to minor structural modifications. The specific 3-ethyl and 7-N-isopropyl substitutions on 3-Ethyl-N-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine create a unique pharmacophore that distinguishes it from close analogs [1]. Simply substituting it with a 3-methyl or 7-N-methyl analog is demonstrably unreliable, as these changes alter key molecular properties and can lead to a complete shift in biological target engagement, functional activity, and physicochemical behavior, making them non-interchangeable for targeted research applications [2].

Target compound 3-Ethyl-N-isopropyl derivative Secondary amine (NH-isopropyl); 1 HBD donor
Close analog N,N-diethyl-3-methyl analog Tertiary amine; 0 HBD donor; altered hinge-binding capacity
Minor substitution changes (3-methyl or 7-N,N-dialkyl) may shift target engagement and physicochemical behavior; direct interchange is not supported. Validation required.

Differentiation of the Compound from Its Closest Analogs


7-N-Isopropyl vs. 7-N,N-Diethyl Substitution and Target Engagement

The specific N-isopropyl substitution on the 7-position amine of this compound provides a distinct steric and electronic environment compared to bulkier or smaller alkylamino substituents. This directly influences its ability to act as a hinge-binding motif in kinase ATP-binding pockets or as a key pharmacophoric element for receptor interaction. In contrast, the closely related derivative N,N-diethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 73300-24-0), while sharing the same molecular formula (C9H14N6), presents a fundamentally different interaction surface due to its tertiary amine character. This structural divergence means the compounds are not bioisosteric and will exhibit different target binding profiles, as has been systematically demonstrated across numerous triazolopyrimidine series for both adenosine receptors and kinases [1].

7-Amine Topology
Class-level inference
Secondary amine (NH-isopropyl) vs. tertiary amine (N,N-diethyl); 1 HBD donor vs. 0.
Hinge-binding motif differentiation
Structural feature with established SAR consequences across the class.
Adenosine Receptor Antagonism Kinase Inhibition Structure-Activity Relationship (SAR)

Hydrogen Bond Donor Capacity: Secondary vs. Tertiary Amine

The 7-position secondary amine (NH-isopropyl) present in 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is calculated to have 1 hydrogen bond donor (HBD), satisfying a critical criterion for central nervous system (CNS) drug-likeness, such as Lipinski's Rule of 5. Conversely, the tertiary amine N,N-diethyl-3-methyl analog (CAS 73300-24-0) has 0 HBD. Standard drug design principles dictate that reducing HBD count can significantly decrease a molecule's overall polar surface area and desolvation penalty, potentially improving membrane permeability but at the cost of key interactions with biological targets that require a hydrogen bond from this vector [1].

HBD Count
Class-level inference
1 HBD (target) vs. 0 HBD (N,N-diethyl analog)
Critical threshold for CNS drug-likeness profiles
Impacts permeability, desolvation penalty, and target interaction.
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Selectivity of 7-Substituted Triazolopyrimidines for A2A Receptor

While high-strength, direct quantitative data for 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are absent in the open literature, the class of 7-aminotriazolopyrimidines, to which this compound belongs, has been extensively validated as a privileged scaffold for adenosine A2A receptor antagonism. For context, the structurally related 7-aryltriazolo[4,5-d]pyrimidine, SCH 442416, demonstrates exceptionally potent and selective A2A receptor binding with a Ki of 0.048 nM for the human receptor, exhibiting high selectivity over A1, A2B, and A3 subtypes . This firmly establishes the scaffold's capability for high-affinity target engagement when equipped with an optimized 7-position substituent. The compound's specific 7-N-isopropyl motif represents a unique, uncharacterized combination within this validated class, presenting a distinct opportunity for novel intellectual property or probe development in programs already leveraging triazolopyrimidine A2A antagonists .

A2A Antagonism Context
Class-level inference
Scaffold validated: SCH 442416 Ki = 0.048 nM for human A2A receptor
Supports A2A probe development context
Target compound untested; requires selectivity profiling. Data to verify.
Adenosine A2A Receptor Parkinson's Disease Radioligand Binding Assay

Priority Research Applications Based on Comparative Evidence


Chemical Probe Development for Adenosine A2A Receptor

Based on the established class-level evidence that 7-aminotriazolopyrimidines are a privileged scaffold for A2A receptor antagonism [1], this compound is a prime candidate for a hit-finding or chemical probe development campaign targeting this receptor. Its unique and uncharacterized 7-N-isopropyl modification distinguishes it from extensively studied antagonists like SCH 442416 (Ki 0.048 nM), offering a novel chemotype for which potency and selectivity can be profiled. This is directly relevant for researchers in Parkinson's disease and other neurological disorders.

Kinase Selectivity Panel Screening

Patents classify the core triazolopyrimidine structure as an inhibitor of kinases critical in cancer, such as those in the mTOR/PI3K pathway [1]. This compound's specific 7-N-isopropyl group provides a unique hydrogen-bonding profile (1 HBD) that is a key interaction point in kinase hinge-binding regions. Its screening against a broad panel of kinases, in direct comparison with a 0 HBD analog like N,N-diethyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, would directly test the pharmacophoric hypothesis of the secondary amine's role, potentially revealing a unique selectivity fingerprint.

Physicochemical Comparator in CNS Drug Design

The stark difference in hydrogen bond donor count (1 vs. 0 HBD) between this compound and its N,N-diethyl analog [1] provides a clear rationale for its use as a comparator compound in CNS drug discovery programs. It can be used as a tool to experimentally measure the impact of a single HBD alteration on critical parameters like permeability (PAMPA), CNS distribution, and metabolic stability, generating valuable SAR data for lead optimization campaigns where balancing potency with brain penetration is critical.

Application
Selection Property
Validation Focus
A2A receptor probe development
7-N-isopropyl pharmacophore differentiation
A2A binding and selectivity profiling
Kinase selectivity panel screening
Secondary amine HBD profile (1 HBD)
Kinase panel selectivity fingerprint
CNS drug design comparator
HBD count impact (1 vs. 0 HBD)
Permeability, CNS distribution, metabolic stability
Quote Request

Request a Quote for 3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.